Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-
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Overview
Description
Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-: is an organic compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . This compound is characterized by the presence of an ethoxy group, a methoxy group, and a methylthio group attached to the benzene ring, making it a derivative of benzeneethanamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Substitution: The ethoxy, methoxy, and methylthio groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding simpler derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Simpler Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving the reactivity of substituted benzeneethanamines.
Biology:
- Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison:
- Benzeneethanamine, 4-methoxy-α-methyl- has a similar structure but lacks the ethoxy and methylthio groups, making it less complex.
- Benzeneethanamine, 3,4,5-trimethoxy- has three methoxy groups, differing in the substitution pattern and lacking the ethoxy and methylthio groups.
Uniqueness: Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- is unique due to the presence of the ethoxy, methoxy, and methylthio groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
90132-39-1 |
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Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxy-5-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-15-10-7-9(5-6-13)8-11(16-3)12(10)14-2/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
BRABKKMYSDDDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CCN)SC)OC |
Origin of Product |
United States |
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